Boceprevir-d9

Descripción

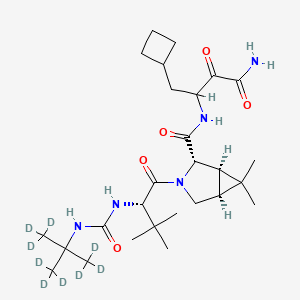

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCSNFAOIFYRV-BHJZPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747203 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256751-11-7 | |

| Record name | (1R,2S,5S)-N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boceprevir-d9 for Advanced Bioanalytical Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug metabolism scientists on the application of Boceprevir-d9. We will delve into the core principles governing its primary use as an internal standard in high-stakes bioanalytical assays, provide validated experimental frameworks, and explore the causality behind the methodological choices that ensure data of the highest integrity.

The Imperative for Precision: Overcoming Bioanalytical Variability

The quantitative analysis of xenobiotics in biological matrices such as plasma, serum, or tissue homogenates is a cornerstone of drug development. However, these matrices are inherently complex and variable. The journey of an analyte from sample collection to final detection is fraught with potential points of variance, including inconsistent extraction recovery, sample-to-sample matrix effects (ion suppression or enhancement), and subtle fluctuations in instrument performance.[1]

To achieve the accuracy and precision demanded by regulatory bodies and for sound pharmacokinetic/pharmacodynamic (PK/PD) modeling, these variables must be normalized. This is the critical role of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is uniquely distinguishable by the detector. For mass spectrometry, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[2][3] Boceprevir-d9 is the definitive SIL internal standard for the quantification of Boceprevir.[4]

Boceprevir: The Analyte in Context

To appreciate the role of Boceprevir-d9, one must first understand the parent compound, Boceprevir.

Mechanism of Action: Boceprevir is a potent, first-generation peptidomimetic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[5] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[6] Boceprevir features an α-ketoamide "warhead" that forms a reversible, covalent bond with the active site serine (Ser139) of the protease, effectively halting the viral life cycle.[5][7]

Clinical and Research Significance: Approved by the FDA in 2011, Boceprevir marked a significant advancement in the treatment of chronic HCV genotype 1 infection when used in combination with peginterferon alfa and ribavirin.[8][9] While newer, more effective direct-acting antivirals have since superseded it in frontline therapy, the study of Boceprevir's pharmacokinetics, metabolism, and potential off-target activities (including recent research into its inhibition of the SARS-CoV-2 main protease) continues to be an area of scientific interest.[7][8] Accurate quantification is essential for these studies.

The Deuterium Advantage: The Science of Boceprevir-d9

Boceprevir-d9 is a synthetic analog of Boceprevir in which nine hydrogen atoms have been replaced by their stable, heavy isotope, deuterium (²H or D). This seemingly minor modification is profound in its analytical utility.

-

Chemical Equivalence: The substitution of hydrogen with deuterium results in a negligible change in the molecule's chemical properties. Polarity, solubility, pKa, and extraction behavior are virtually identical to the parent compound.

-

Chromatographic Co-elution: Consequently, Boceprevir and Boceprevir-d9 exhibit identical retention times when analyzed by liquid chromatography. This is a critical feature, as it ensures both compounds are subjected to the exact same matrix environment as they elute from the column and enter the mass spectrometer's ion source.

-

Mass Distinction: Despite their chemical similarity, Boceprevir-d9 has a higher molecular weight (approx. 528.7 g/mol ) compared to Boceprevir (approx. 519.7 g/mol ). This mass difference of 9 Daltons allows a tandem mass spectrometer to easily distinguish and independently quantify the two molecules.

The following diagram illustrates the logical workflow underpinning the use of a SIL-IS like Boceprevir-d9.

Caption: The principle of analytical correction using a co-eluting SIL internal standard.

A Validated Protocol for Boceprevir Quantification in Human Plasma

This section details a robust, field-proven protocol for the quantification of Boceprevir in human plasma. The methodology is grounded in regulatory guidelines for bioanalytical method validation.[10][11][12]

4.1. Reagents and Materials

-

Boceprevir analytical standard (≥98% purity)

-

Boceprevir-d9 internal standard (≥99% deuterated forms)

-

Human plasma (K₂EDTA anticoagulant), sourced from at least six unique donors for validation

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water (Type 1, 18.2 MΩ·cm)

4.2. Preparation of Solutions

-

Primary Stocks (1.0 mg/mL): Accurately weigh ~5 mg of Boceprevir and Boceprevir-d9 into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Boceprevir Working Standards: Serially dilute the Boceprevir primary stock with 50:50 (v/v) acetonitrile/water to create a series of working standards for spiking calibration curve (CC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Boceprevir-d9 primary stock with 50:50 (v/v) acetonitrile/water.

4.3. Sample Preparation: Protein Precipitation This method is rapid, robust, and suitable for high-throughput analysis.[6][13]

-

Aliquot 100 µL of study samples, CCs, and quality control (QC) samples into a 96-well deep-well plate.

-

Add 25 µL of the IS Working Solution (100 ng/mL Boceprevir-d9) to all wells except for "double blank" samples (matrix with no analyte or IS).

-

To precipitate plasma proteins, add 300 µL of cold acetonitrile containing 0.1% formic acid to each well.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 200 µL of the clear supernatant to a new 96-well plate for analysis.

4.4. LC-MS/MS System and Conditions The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition | Rationale / Expertise Note |

| LC System | UPLC/UHPLC System | Provides superior peak resolution and shorter run times compared to traditional HPLC. |

| Column | C18 Reverse-Phase, sub-2 µm (e.g., 2.1 x 50 mm, 1.7 µm) | C18 is the standard for molecules of moderate polarity like Boceprevir. Sub-2 µm particles ensure high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier that aids in the positive ionization of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution for this class of molecule. |

| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 10% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate | A rapid gradient is sufficient for separating the analyte from matrix components post-precipitation. |

| Column Temp | 45°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The multiple amide and amine groups on Boceprevir are readily protonated in ESI+. |

| MRM Transitions | Boceprevir: 520.3 -> 369.2 (Quantifier), 520.3 -> 157.1 (Qualifier) | Proposed transitions based on structure. Must be empirically optimized by infusing the compound. |

| Boceprevir-d9: 529.4 -> 378.2 (Quantifier) | The fragment should correspond to the deuterated portion of the molecule to ensure specificity. |

4.5. Method Validation: A Self-Validating System A bioanalytical method is only trustworthy if it has been rigorously validated according to regulatory guidelines (e.g., ICH M10).[12] This involves analyzing a series of calibration standards and QC samples prepared at low, medium, and high concentrations.

Caption: The relationship between formal validation and the self-validating nature of each analytical run.

For each analytical run, the calibration curve must have a correlation coefficient (r²) ≥ 0.99. At least two-thirds of the QC samples must be within ±15% of their nominal concentrations. If these criteria are met, the run is considered valid, and the concentrations calculated for the unknown samples can be trusted.

Conclusion: Ensuring Data Integrity with Boceprevir-d9

Boceprevir-d9 is more than a mere reagent; it is a critical component of a robust bioanalytical system. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the parent drug, Boceprevir, throughout the entire analytical process. This mimicry is the key to normalizing and correcting for the inherent variability of bioanalysis, thereby ensuring the generation of precise, accurate, and reliable data. Adherence to the principles of isotope dilution and rigorous, guideline-driven method validation, as outlined in this guide, provides the authoritative grounding required for data submitted in research and regulatory environments.

References

-

Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease . bioRxiv. [Link]

-

A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals . PubMed Central. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]

-

A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir . PubMed. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . PubMed Central. [Link]

-

Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic . Scientific Reports. [Link]

-

Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir . PubMed. [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS . ACS Publications. [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method . LCGC International. [Link]

-

HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues . PubMed. [Link]

-

Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals . PubMed Central. [Link]

-

(a) Mass scan spectra and (b) MRM spectra for Ribavirin in positive mode. ResearchGate. [Link]

-

The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease . Xia & He Publishing Inc. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]

-

Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples . Impactfactor.org. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

-

Overall Safety Profile of Boceprevir Plus Peginterferon alfa-2b and Ribavirin in Patients With Chronic Hepatitis C Genotype 1: A Combined Analysis of 3 Phase 2/3 Clinical Trials . PubMed. [Link]

-

Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]

-

Boceprevir Metabolite M4-d9 Methyl Ester . Pharmaffiliates. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. [Link]

Sources

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 6. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease | bioRxiv [biorxiv.org]

- 9. Overall safety profile of boceprevir plus peginterferon alfa-2b and ribavirin in patients with chronic hepatitis C genotype 1: a combined analysis of 3 phase 2/3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hhs.gov [hhs.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 13. japsonline.com [japsonline.com]

The Essential Guide to Boceprevir-d9: A Deep Dive into its Chemical Structure and Physicochemical Properties for Advanced Drug Development

This technical guide provides a comprehensive overview of Boceprevir-d9, a deuterated analog of the potent hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of Boceprevir-d9's chemical structure, its physicochemical properties, and its pivotal role as an internal standard in bioanalytical studies. Our focus is on delivering not just data, but the underlying scientific principles and methodologies that ensure data integrity and reproducibility in a research and development setting.

Introduction: The Significance of Deuteration in Pharmacokinetics

Boceprevir was a significant advancement in the treatment of chronic hepatitis C genotype 1 infection, acting as a direct-acting antiviral agent that inhibits a key viral enzyme necessary for replication.[1][2] In the realm of drug metabolism and pharmacokinetics (DMPK), understanding a drug's behavior in biological systems is paramount. This is where isotopically labeled compounds, such as Boceprevir-d9, become indispensable tools.

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, creates a molecule that is chemically identical to the parent drug in terms of its biological activity but possesses a greater mass.[3][4] This mass difference is the cornerstone of its utility in quantitative bioanalysis using mass spectrometry. Boceprevir-d9 is intended for use as an internal standard for the quantification of boceprevir by GC- or LC-MS.[5] By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately account for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the measured concentration of the non-labeled drug.[6][7]

Chemical Structure and Synthesis Insights

The chemical integrity of an internal standard is fundamental to its performance. Boceprevir-d9 is a synthetic derivative of Boceprevir where nine hydrogen atoms have been replaced by deuterium.

Table 1: Chemical Identifiers of Boceprevir-d9

| Identifier | Value | Source |

| Chemical Name | (1R,2S,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | N/A |

| Molecular Formula | C₂₇H₃₆D₉N₅O₅ | N/A |

| Molecular Weight | 528.7 g/mol | N/A |

| CAS Number | 1256751-11-7 | N/A |

The synthesis of deuterated analogs of Boceprevir is a meticulous process designed to achieve site-selective incorporation of deuterium with high isotopic purity.[1] While the exact commercial synthesis of Boceprevir-d9 may be proprietary, published research on deuterated boceprevir analogs indicates that the deuterium atoms are strategically placed on the tert-butyl group of the N-(tert-butylcarbamoyl)-3-methyl-L-valyl residue.[1] This positioning is critical as it is a site that is less likely to undergo metabolic cleavage, ensuring the stability of the isotopic label throughout the analytical process. The high isotopic purity (typically ≥98%) is essential to prevent cross-talk between the analytical signals of the analyte and the internal standard.[8]

Physicochemical Properties: A Foundation for Bioanalytical Method Development

The physicochemical properties of Boceprevir-d9 are expected to be very similar to those of Boceprevir due to the conservative nature of hydrogen-to-deuterium substitution.[3] These properties are crucial for designing robust analytical methods and for understanding the compound's behavior in various experimental conditions.

Table 2: Physicochemical Properties of Boceprevir and Boceprevir-d9 (Predicted/Experimental)

| Property | Boceprevir | Boceprevir-d9 (Expected) | Experimental Protocol |

| Aqueous Solubility | Poorly soluble | Poorly soluble | Kinetic & Thermodynamic Shake-Flask Method |

| LogP (Octanol-Water) | ~2.5 (calculated) | ~2.5 | Shake-Flask Method |

| pKa | Not available | Not available | Potentiometric Titration |

Aqueous Solubility

Causality Behind Experimental Choice: Given Boceprevir's poor aqueous solubility, a multi-faceted approach to determine this property is warranted. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. The kinetic solubility assay is a high-throughput method suitable for early-stage discovery, mimicking the rapid dissolution conditions after administration.[9][10] The thermodynamic shake-flask method, while more time-consuming, provides the true equilibrium solubility, which is critical for formulation development and understanding potential precipitation risks.[11][12]

Experimental Protocol: Kinetic Solubility Determination

A high-throughput kinetic solubility assay is performed by preparing a concentrated stock solution of Boceprevir-d9 in dimethyl sulfoxide (DMSO).[13] This stock solution is then serially diluted and added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 or 24 hours).[13] The formation of precipitate is detected by measuring turbidity using a nephelometer or by quantifying the amount of compound remaining in solution after filtration or centrifugation, typically by HPLC-UV or LC-MS/MS.[13]

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity (LogP)

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[14][15] This method provides a reliable value that can be used to predict in vivo absorption and distribution.

Experimental Protocol: Shake-Flask Method for LogP Determination

A solution of Boceprevir-d9 is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for LogD determination).[16] The mixture is shaken vigorously for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.[16] After allowing the phases to separate, the concentration of Boceprevir-d9 in both the n-octanol and aqueous layers is quantified using a validated analytical method, such as UPLC-MS/MS.[16][17] The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Causality Behind Experimental Choice: The pKa of a molecule influences its solubility, permeability, and binding to its target. Potentiometric titration is a highly accurate and precise method for determining pKa values.[18][19][20] It directly measures the pH changes in a solution as a titrant is added, allowing for the determination of the ionization constants of acidic and basic functional groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

A solution of Boceprevir-d9 is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is an issue). The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[18][19] The pH of the solution is monitored continuously using a calibrated pH electrode. The pKa value(s) are determined from the inflection points of the resulting titration curve.[21]

Application in Bioanalytical Methods: A Self-Validating System

The primary application of Boceprevir-d9 is as an internal standard in the quantification of Boceprevir in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23]

Causality Behind Experimental Choice: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[24] Because Boceprevir-d9 has nearly identical chemical and physical properties to Boceprevir, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[6] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, and any variation in ionization efficiency will affect both compounds similarly. This co-behavior allows the ratio of the analyte peak area to the internal standard peak area to remain constant, leading to highly accurate and precise quantification.[7]

Experimental Protocol: Quantification of Boceprevir in Human Plasma using LC-MS/MS

This protocol is a representative example and should be validated according to regulatory guidelines such as those from the FDA or EMA.[25][26]

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 25 µL of the Boceprevir-d9 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Boceprevir and Boceprevir-d9. For example:

-

Boceprevir: m/z 520.4 → [product ion]

-

Boceprevir-d9: m/z 529.4 → [product ion] (Note: The product ion is often the same as the unlabeled compound).[27]

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Boceprevir to Boceprevir-d9 against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of Boceprevir in the unknown samples.

-

Caption: Bioanalytical Workflow for Boceprevir Quantification.

Conclusion

Boceprevir-d9 is a meticulously designed and synthesized molecule that serves a critical function in the bioanalytical quantification of Boceprevir. Its chemical and physicochemical properties, being nearly identical to the parent drug, make it an ideal internal standard for mass spectrometry-based assays. This guide has provided an in-depth look at its structure, key properties, and the robust experimental protocols used for their determination. By understanding and applying these principles, researchers and drug development professionals can ensure the generation of high-quality, reliable data essential for advancing our understanding of drug disposition and efficacy.

References

-

A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. (2025). ResearchGate. [Link]

-

Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. (2025). ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. [Link]

-

A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. (2013). PubMed. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA. [Link]

-

Deuterated Drugs. (n.d.). Bioscientia. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Deuterium as a tool for changing the properties of pharmaceutical substances (Review). (2025). ResearchGate. [Link]

-

Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/. (2022). Asian Journal of Pharmaceutics. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

What is the mechanism of Boceprevir?. (2024). Patsnap Synapse. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. [Link]

-

Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC. [Link]

-

LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. (n.d.). NIH. [Link]

-

The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. (n.d.). PubMed Central. [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC. [Link]

-

Deuterated Drugs: Isotope Distribution and Impurity Profiles. (2024). Journal of Medicinal Chemistry. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

A Primer of Deuterium in Drug Design. (n.d.). Taylor & Francis. [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. (2021). ResearchGate. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscientia.de [bioscientia.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fda.gov [fda.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.net [enamine.net]

- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. journals.asm.org [journals.asm.org]

- 23. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. asiapharmaceutics.info [asiapharmaceutics.info]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. hhs.gov [hhs.gov]

- 27. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Principles of Isotopic Labeling for Boceprevir

Introduction

Boceprevir is a first-generation, potent, and specific inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[1][2] As a peptidomimetic drug, its molecular architecture is complex, featuring an α-ketoamide "warhead" that forms a reversible, covalent bond with the active site of the protease.[3][4] The successful development and clinical assessment of such a molecule hinge on a thorough understanding of its behavior in biological systems. This requires precise and sensitive analytical methods to study its absorption, distribution, metabolism, and excretion (ADME), as well as to quantify its concentration in various biological matrices.

Isotopic labeling is an indispensable technology in this endeavor. By strategically replacing specific atoms within the Boceprevir molecule with their heavier, stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C) isotopes, we can create molecular tracers. These tracers are chemically identical to the parent drug but are distinguishable by analytical instruments like mass spectrometers or scintillation counters.[5]

This technical guide provides a comprehensive overview of the core principles and strategic considerations for the isotopic labeling of Boceprevir. It is designed for researchers, medicinal chemists, and drug metabolism scientists, offering field-proven insights into the causality behind experimental design, from the selection of an isotope to the execution of key analytical protocols. We will explore the application of labeled Boceprevir in two critical areas: ¹⁴C-labeling for definitive human ADME studies and stable isotope labeling for high-fidelity internal standards in quantitative bioanalysis.

Section 1: Boceprevir: Structure, Mechanism, and Metabolism – The Foundation for a Labeling Strategy

A successful labeling strategy is not arbitrary; it is fundamentally dictated by the drug's chemical structure and its metabolic fate. Any atom chosen for replacement must be in a position that is both synthetically accessible and chemically and metabolically stable for the intended application.

Molecular Architecture

Boceprevir is a synthetic tripeptide mimetic with several key structural features that influence its biological activity and potential labeling sites.[1][6] These include:

-

α-Ketoamide Warhead: This electrophilic group is crucial for its mechanism of action, covalently binding to the catalytic serine in the NS3/4A protease.[3][6]

-

P1 Moiety: A β-cyclobutylalanyl residue that fits into the S1 pocket of the protease.[7]

-

P2 Moiety: A unique dimethylcyclopropylproline structure that occupies the S2 pocket.[7]

-

P3 Moiety: A tert-butylglycine residue.[7]

-

N-terminal Cap: A tert-butylcarbamide group at the P4 position.[7]

Metabolic Pathways: The Critical Determinant for Label Placement

In vivo, Boceprevir is extensively metabolized through two primary pathways.[8][9][10]

-

Primary Pathway (Aldo-Keto Reductase): The principal metabolic route is the reduction of the α-ketoamide to corresponding diastereomeric hydroxyl-amides. These ketone-reduced metabolites are inactive against HCV.[1][10]

-

Secondary Pathway (CYP3A4/5): To a lesser extent, Boceprevir undergoes oxidative metabolism mediated by the cytochrome P450 3A4 and 3A5 enzymes.[8][10]

This metabolic profile has profound implications for labeling. For studies requiring the tracking of all drug-related material (e.g., mass balance), the isotopic label must be placed on a part of the molecular scaffold that is not readily cleaved or modified, ensuring the label remains with the core structure throughout the metabolic process.

Caption: Boceprevir structure with metabolic action sites.

Section 2: Core Principles of Isotopic Labeling in Drug Development

The decision to use an isotopic label is followed by three critical questions: Why, What, and Where?

The "Why": Rationale for Labeling

Isotopically labeled compounds are essential for:

-

ADME Studies: To definitively trace the absorption, distribution, metabolism, and excretion of a drug and its metabolites.[5][11]

-

Quantitative Bioanalysis: To serve as ideal internal standards for mass spectrometry-based assays, correcting for sample loss during preparation and variations in instrument response.[12]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To track drug behavior and interaction with its target in complex biological systems.[12]

The "What": Choice of Isotope

The choice of isotope depends entirely on the study's objective.

| Isotope Type | Examples | Key Characteristics | Primary Application |

| Radioactive | Carbon-14 (¹⁴C), Tritium (³H) | Emits radiation, allowing for highly sensitive detection by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS). | Human ADME / Mass Balance studies.[13] |

| Stable | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H) | Non-radioactive, safe for routine human administration. Detected by mass spectrometry based on mass difference. | Internal standards for quantitative bioanalysis; mechanistic and PK studies.[12][14] |

The "Where": Strategic Considerations for Label Placement

-

Metabolic Stability: For ADME studies, the label must be in a metabolically stable position to prevent its premature loss, which would render the tracer invisible. For Boceprevir, labeling the core cyclopropylproline or cyclobutylalanyl rings would be preferable to the N-terminal tert-butyl group, which could be a site of oxidation.

-

Chemical Stability: The label should not be in a position prone to chemical exchange under physiological conditions (e.g., acidic protons exchanged with water).

-

Synthetic Feasibility: The synthesis of complex molecules like Boceprevir is non-trivial. The labeling strategy must be synthetically viable, ideally involving the introduction of the label via a commercially available or readily synthesizable labeled precursor.

-

Mass Spectrometric Integrity: When used as an internal standard, the label should remain on a fragment that is monitored in the MS/MS analysis. A label on a part of the molecule that is easily lost during ionization is not useful.

Section 3: Application I - Radiolabeling for Human ADME and Mass Balance Studies

The gold standard for understanding the complete disposition of a new chemical entity in humans is a radiolabeled mass balance study.[13]

Objective & Isotope

The primary goal is to account for 100% of the administered radioactive dose in excreta (urine and feces), providing a complete picture of the drug's clearance pathways and the quantitative importance of its metabolites. Carbon-14 (¹⁴C) is the isotope of choice due to its long half-life and the fact that carbon forms the backbone of all drug molecules.

Proposed ¹⁴C-Labeling Strategy for Boceprevir

A robust strategy would involve placing a ¹⁴C atom within the core scaffold. A synthetically accessible and metabolically stable position would be within the proline ring system. This ensures that the ¹⁴C label will be present on the parent drug and all major metabolites, allowing for comprehensive tracking.

Caption: Hypothetical workflow for [¹⁴C]-Boceprevir synthesis.

Experimental Protocol: Human ¹⁴C Mass Balance Study Workflow

-

Clinical Phase:

-

A single, trace dose of [¹⁴C]-Boceprevir (typically <100 µCi) is administered orally to a small cohort of healthy volunteers.

-

Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to ensure >95% of the radioactivity is recovered.

-

-

Sample Analysis:

-

Total Radioactivity: Aliquots of each matrix are analyzed by Liquid Scintillation Counting (LSC) to determine the total ¹⁴C content at each time point. This data is used to calculate recovery and pharmacokinetic parameters of total radioactivity.

-

Metabolite Profiling: Plasma and excreta samples are pooled and often extracted/concentrated. The extracts are then analyzed by HPLC with in-line radiometric detection followed by mass spectrometry (LC-RAD-MS/MS).

-

-

Data Interpretation:

-

The radiometric chromatogram reveals the pattern of all drug-related components.

-

The mass spectrometer provides structural information for the parent drug and its metabolites.

-

By combining these data, each radioactive peak can be identified and quantified as a percentage of the total circulating radioactivity.

-

Section 4: Application II - Stable Isotope Labeling for Quantitative Bioanalysis

For regulatory submissions and clinical trials, drug concentrations must be measured with high accuracy and precision. The standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a stable isotope-labeled internal standard (SIL-IS).[15][16]

Objective & Isotopes

The goal is to synthesize a version of Boceprevir that is chemically identical to the analyte but has a higher mass. This SIL-IS is added to every sample at a known concentration at the beginning of sample preparation. During analysis, any loss of analyte will be accompanied by a proportional loss of the SIL-IS, allowing for accurate correction. The isotopes of choice are ¹³C and/or ¹⁵N, as deuterium (²H) can sometimes exhibit chromatographic shifts (the "isotope effect") and is occasionally more prone to metabolic loss.

Proposed SIL-IS Strategy for Boceprevir

An ideal SIL-IS for Boceprevir would incorporate multiple stable isotopes to achieve a mass shift of +4 Da or more. This minimizes potential interference from the natural isotopic abundance of the unlabeled drug. A good strategy would be to use a labeled version of the tert-butylglycine precursor, for instance, [¹³C₄, ¹⁵N₁]-tert-butylglycine, during the synthesis. This places the labels in a stable, core part of the molecule.

Caption: Principle of LC-MS/MS with a SIL-Internal Standard.

Experimental Protocol: Plasma Quantification using LC-MS/MS

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of human plasma (calibrator, QC, or unknown sample), add 20 µL of SIL-IS working solution (e.g., 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatography: A C18 reversed-phase column is typically used to retain Boceprevir. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid is employed.[17]

-

Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.

-

| Parameter | Typical Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, <3 µm | Good retention and peak shape for lipophilic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for analytical scale columns. |

| Ionization Mode | ESI Positive | Boceprevir contains basic nitrogens that readily protonate. |

| MRM Transition (Analyte) | e.g., m/z 530.4 → 431.3 | Specific fragmentation pattern for quantification. |

| MRM Transition (SIL-IS) | e.g., m/z 535.4 → 436.3 | Same fragmentation, but with mass shift from labels. |

-

Data Analysis:

-

The peak area of the analyte is ratioed against the peak area of the SIL-IS for each injection.

-

A calibration curve is constructed by plotting the peak area ratio versus the known concentration of the calibration standards.

-

The concentrations of unknown samples are interpolated from this curve.

-

Section 5: Analytical Characterization and Regulatory Integrity

The synthesis of a labeled compound is incomplete without rigorous analytical characterization to ensure its identity, purity, and suitability for use.

-

Identity and Label Position: High-resolution mass spectrometry (HRMS) confirms the exact mass and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) definitively confirms the location of the isotopic labels.[18][19]

-

Chemical and Isotopic Purity: HPLC with UV or MS detection is used to determine chemical purity. The isotopic enrichment (the percentage of molecules that contain the label) and the absence of unlabeled material are determined by mass spectrometry.

-

Regulatory Trustworthiness: All studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines. The use of well-characterized, high-purity labeled compounds is a foundational requirement. The FDA provides guidance on the conduct of human mass balance studies and the validation of bioanalytical methods.[20][21][22]

Conclusion

Isotopic labeling is not merely a supplementary technique but a core enabling technology in the development of complex pharmaceuticals like Boceprevir. A rationally designed labeling strategy, grounded in a deep understanding of the molecule's structure, metabolism, and the specific questions being asked, is paramount. For Boceprevir, ¹⁴C-labeling of the molecular core provides the only path to a complete and quantitative understanding of its human metabolic fate. Concurrently, a stable isotope-labeled version with high isotopic enrichment serves as the bedrock for accurate and precise quantification in clinical trials, ensuring the data that informs dosing and safety assessments is of the highest integrity. By applying these principles, researchers can effectively trace, measure, and ultimately understand the journey of Boceprevir in the body, accelerating the path from laboratory discovery to clinical benefit.

References

-

National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

-

Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2011). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. PubMed Central. Retrieved from [Link]

-

Xia, Y., & He, J. (2011). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Xia & He Publishing Inc. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Boceprevir? Synapse. Retrieved from [Link]

-

ResearchGate. (2016). A New Quantitative Analytical Method Development and Validation for the Analysis of Boceprevir in Bulk and Marketed Formulation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Backbone 1H, 13C, and 15N Chemical Shift Assignment for HIV-1 Protease Subtypes and Multi-Drug Resistant Variant MDR 769. Retrieved from [Link]

-

PubMed. (n.d.). Boceprevir. Retrieved from [Link]

-

American Society for Microbiology. (2014). Multiplex Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Therapeutic Drug Monitoring of Ribavirin, Boceprevir, and Telaprevir. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2023). Development and Validation of Boceprevir using Stability Indicating Reversed-Phase High-Performance Liquid Chromatography Method with Diode Array Detector. Retrieved from [Link]

-

PubMed. (2010). Characterization of Human Liver Enzymes Involved in the Biotransformation of Boceprevir, a Hepatitis C Virus Protease Inhibitor. Retrieved from [Link]

-

PubMed. (n.d.). Isotopic labeling of metabolites in drug discovery applications. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Studies Section of Labeling for Human Prescription Drug and Biological Products — Content and Format. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2015). development and validation of rp – hplc method for the analysis of boceprevir and related impurities. Retrieved from [Link]

-

ResearchGate. (2014). Backbone 1H, 13C, and 15N chemical shift assignment for HIV-1 protease subtypes and multi-drug resistant variant MDR 769. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). VICTRELIS (boceprevir) Label. Retrieved from [Link]

-

Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. Retrieved from [Link]

-

ResearchGate. (2010). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]

-

Patsnap. (2024). HPTLC method development for stability-indicating boceprevir analysis. Synapse. Retrieved from [Link]

-

PubMed Central. (n.d.). Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]

-

PubMed. (2003). HIV-protease inhibitors impair vitamin D bioactivation to 1,25-dihydroxyvitamin D. Retrieved from [Link]

-

PubMed. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]

-

Protein Science. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

-

Federal Register. (2021). Potential Medication Error Risks With Investigational Drug Container Labels. Retrieved from [Link]

Sources

- 1. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 4. osti.gov [osti.gov]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 10. Characterization of human liver enzymes involved in the biotransformation of boceprevir, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.asm.org [journals.asm.org]

- 16. metsol.com [metsol.com]

- 17. researchgate.net [researchgate.net]

- 18. Backbone 1H, 13C, and 15N Chemical Shift Assignment for HIV-1 Protease Subtypes and Multi-Drug Resistant Variant MDR 769 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

Enhancing the Metabolic Fortitude of Boceprevir: A Technical Guide to Deuterium Substitution

This in-depth technical guide explores the strategic application of deuterium substitution to enhance the metabolic stability of Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, experimental methodologies, and tangible outcomes of this powerful medicinal chemistry strategy.

Introduction: Boceprevir and its Metabolic Achilles' Heel

Boceprevir marked a significant advancement in the treatment of chronic HCV genotype 1 infection. Its mechanism of action involves the inhibition of the NS3/4A serine protease, an enzyme critical for viral replication. Despite its clinical efficacy, Boceprevir's pharmacokinetic profile is characterized by a metabolic vulnerability that necessitates frequent dosing. The primary routes of its metabolism involve two key pathways:

-

Aldo-Keto Reductase (AKR) Pathway: This is the major metabolic route, where the ketoamide group of Boceprevir is reduced to a hydroxyl amide.[1][2]

-

Cytochrome P450 (CYP) 3A4/5 Pathway: A secondary, yet significant, pathway involves oxidation mediated by CYP3A4 and CYP3A5 enzymes.[3][4]

These metabolic transformations lead to the formation of less active or inactive metabolites, contributing to the drug's clearance from the body and influencing its overall therapeutic window. This inherent metabolic instability presents a compelling case for the application of strategies to improve its pharmacokinetic properties.

The Kinetic Isotope Effect: A Medicinal Chemist's Tool for Enhancing Drug Stability

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in modern drug design to enhance metabolic stability. This approach leverages the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its isotopes.

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if a deuterium atom is present at that position. In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the abstraction of a hydrogen atom as a key step. By selectively placing deuterium at these "metabolic soft spots," the rate of metabolism can be significantly reduced, leading to:

-

Increased drug half-life (t½)

-

Enhanced bioavailability

-

Reduced formation of potentially toxic metabolites

-

Potential for lower and less frequent dosing

The following diagram illustrates the fundamental principle of the Kinetic Isotope Effect in retarding metabolic reactions.

Caption: A stepwise workflow for the in vitro metabolic stability assessment of Boceprevir analogs using human liver microsomes.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of Boceprevir and its deuterated analogs (e.g., 10 mM in DMSO).

-

On the day of the experiment, thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the diluted human liver microsomes.

-

Add the test compound (Boceprevir or a deuterated analog) to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.

-

-

Time-course Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile (ACN) with a suitable internal standard. The ACN serves to precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the collection plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL) .

-

Conclusion and Future Perspectives

The application of deuterium substitution represents a validated and highly effective strategy for enhancing the metabolic stability of Boceprevir. The successful development of deuterated analogs with significantly improved in vitro half-lives underscores the power of the kinetic isotope effect in modern drug design. By strategically fortifying the known metabolic soft spots of Boceprevir, it is possible to mitigate its primary clearance pathways, thereby improving its pharmacokinetic profile.

Further in vivo pharmacokinetic studies in preclinical animal models would be the logical next step to confirm if the observed in vitro metabolic stability translates to an improved in vivo half-life and overall drug exposure. [2][4]Ultimately, a deuterated version of Boceprevir could potentially offer patients a more convenient dosing regimen and a wider therapeutic window, further enhancing the clinical utility of this important antiviral agent.

References

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

- Morgan, A. J., Nguyen, S., Uttamsingh, V., & Masse, C. E. (2011). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Journal of Labelled Compounds and Radiopharmaceuticals, 54(7), 413-419.

- U.S. Food and Drug Administration. (2019). Determination and Confirmation of Lubabegron in Bovine Liver Tissue by LC-MS/MS.

-

Venkatasubramanian, S., & Nanda, K. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatitis Monthly, 12(8), e6222. [Link]

- Ghosal, A., et al. (2011). The pharmacokinetic evaluation of boceprevir for treatment of hepatitis C virus. Expert Opinion on Drug Metabolism & Toxicology, 7(3), 353-363.

-

MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

-

U.S. Food and Drug Administration. (2013). 205123Orig1s000. [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

-

Chang, M., & Tesh, L. D. (2012). Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical therapeutics, 34(9), 1839–1856. [Link]

-

MDPI. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link]

-

Xia, E., & He, S. (2012). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatitis monthly, 12(8), e6222. [Link]

-

MDPI. (2022). Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. [Link]

- Yashin, N. V., Averina, E., Sedenkova, K. N., & Zefirov, N. S. (2011). Synthesis of Amino Acids of Cyclopropylglycine Series.

- Kher, S., & Jirgensons, A. (2015). Synthesis of beta-amino-alpha-ketoamides.

- Hayes, M. A., Johansson, M. J., & Martín-Matute, B. (2016). Application of a Deuterium Replacement Strategy to Modulate the Pharmacokinetics of 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a Novel.

-

Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. [Link]

- Uiterweerd, P., Broxterman, Q. B., van der Sluis, M., & Kaptein, B. (2003). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

-

ResearchGate. (2011). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. [Link]

-

MDPI. (2022). Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients. [Link]

Sources

- 1. The pharmacokinetic evaluation of boceprevir for treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 3. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Boceprevir-d9 in Advancing HCV NS3/4A Protease Inhibitor Research: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the application of Boceprevir-d9, a deuterated analog of the potent Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor, Boceprevir. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stable isotope-labeled internal standards in the rigorous evaluation of antiviral candidates. We will delve into the mechanistic underpinnings of Boceprevir's inhibitory action, provide detailed, field-proven protocols for key in vitro assays, and present a comprehensive framework for bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causal relationships behind experimental choices are explained to ensure that the described methodologies are not merely procedural but represent self-validating systems for generating high-fidelity data.

Introduction: The Imperative for Precision in HCV Drug Development

The Hepatitis C virus represents a significant global health burden, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[1] The viral lifecycle is critically dependent on the proteolytic processing of a viral polyprotein into mature, functional non-structural (NS) proteins.[2] This processing is mediated by the viral NS3/4A serine protease, making it a prime target for therapeutic intervention.[3]

Boceprevir was a first-generation direct-acting antiviral that covalently and reversibly inhibits the NS3/4A protease, effectively halting viral replication.[2][4] The study of Boceprevir and other NS3/4A inhibitors necessitates highly accurate and precise methods to determine their potency, cellular activity, and pharmacokinetic profiles. It is in this context that Boceprevir-d9 emerges as an indispensable tool.

Stable isotope-labeled compounds, such as Boceprevir-d9, are chemically identical to their parent drug but have a higher molecular weight due to the substitution of hydrogen with deuterium.[5] This mass difference allows them to be distinguished by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[6] Consequently, Boceprevir-d9 serves as the gold-standard internal standard for LC-MS/MS-based quantification of Boceprevir, correcting for variability in sample processing and matrix effects, thereby ensuring the generation of trustworthy and reproducible data.[5][7]

Mechanism of Action: Boceprevir and the HCV NS3/4A Protease

The HCV NS3 protein possesses a serine protease domain at its N-terminus, which is activated by its cofactor, NS4A.[3] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, a process essential for the assembly of the viral replication machinery.[8] The active site of the NS3 protease contains a catalytic triad of histidine, aspartate, and serine residues.[2]

Boceprevir functions as a peptidomimetic inhibitor, mimicking the natural substrate of the NS3/4A protease.[4] Its mechanism involves a two-step process: an initial, rapid binding to the active site followed by the formation of a reversible covalent bond between the ketoamide warhead of Boceprevir and the active site serine residue.[4] This effectively blocks the protease's catalytic activity and disrupts the viral lifecycle.

Figure 1: Mechanism of HCV NS3/4A protease action and its inhibition by Boceprevir.

In Vitro Efficacy Assessment: Core Methodologies

The evaluation of HCV NS3/4A protease inhibitors relies on robust in vitro assays to determine their intrinsic potency and cellular activity.

Enzymatic Assay: Determining Inhibitory Potency (IC50)

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and high-throughput method for measuring the direct inhibitory activity of compounds against the purified NS3/4A protease.[9][10] The principle involves a synthetic peptide substrate containing a fluorophore and a quencher, separated by the NS3/4A cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.[7]

-

Enzyme Solution: Purified recombinant HCV NS3/4A protease diluted in assay buffer to the desired working concentration (e.g., 20 nM).[11]

-

Substrate Solution: FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp)-NH2) diluted in assay buffer to the desired working concentration (e.g., 1 µM).[10][11]

-

Test Compound (e.g., Boceprevir): Serially dilute in DMSO, then further dilute in assay buffer to achieve the final desired concentrations.

-

-

Assay Procedure:

-

In a 384-well black plate, add 2 µL of the diluted test compound.

-

Add 40 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.[11]

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 490 nm, Emission: 520 nm for a 5-FAM/QXL™520 pair) at regular intervals for 30-60 minutes at 37°C using a plate reader.[10]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: Measuring Antiviral Activity (EC50)

The HCV replicon system is a powerful tool for assessing the antiviral activity of a compound in a cellular context.[12] These are cell lines (typically human hepatoma Huh-7 cells) that contain a subgenomic HCV RNA that autonomously replicates. By engineering a reporter gene, such as luciferase, into the replicon, viral replication can be quantified by measuring the reporter's activity.[13]

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., Boceprevir) in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

-

Incubate the plate for 48-72 hours at 37°C.[13]

-

-

Luciferase Activity Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Steadylite plus reporter gene assay system).[14]

-

Measure the luminescence in a plate luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signals to a DMSO-treated control (0% inhibition).

-

Plot the percent inhibition of replication against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Bioanalytical Quantification: The Role of Boceprevir-d9

Accurate quantification of Boceprevir in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the preferred method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, Boceprevir-d9, is critical for a robust and reliable assay.

Figure 2: LC-MS/MS workflow for Boceprevir quantification using Boceprevir-d9.

Validated UPLC-MS/MS Method for Boceprevir Quantification

The following protocol is based on established methods for the quantification of Boceprevir in human plasma.[1][2]

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Boceprevir-d9 internal standard solution (in methanol).

-

Add 250 µL of acetonitrile to precipitate proteins.[15]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 150 µL of the supernatant to an autosampler vial for analysis.[15]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Temperature: 400°C.[1]

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of Boceprevir into blank plasma, ranging from 2 to 1000 ng/mL.[1]

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

Quantify Boceprevir in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

-

Data Presentation: Key Performance Parameters

Table 1: In Vitro Activity and Resistance Profile of Boceprevir

| Parameter | Genotype/Mutation | Value | Reference |

| Enzymatic Inhibition (Ki) | Genotype 1b | 14 nM | [16] |

| Cellular Activity (EC50) | Genotype 1 Replicon | 200-400 nM | [16] |

| Resistance (Fold change in IC50) | V36M | 3.8-5.5 | [17] |

| T54S | 3.8-5.5 | [17] | |

| V55A | 6.8-17.7 | [17] | |

| R155K | 6.8-17.7 | [17] | |

| A156S | 6.8-17.7 | [17] | |

| V170A | 6.8-17.7 | [17] |

Table 2: Human Pharmacokinetic Parameters of Boceprevir

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Peak Concentration) | ~2-4 hours | Single 800 mg dose | [18] |

| Cmax (Peak Plasma Concentration) | Varies with dose | Single 800 mg dose | [18] |

| AUC (Area Under the Curve) | Varies with dose | Single 800 mg dose | [18] |

| Half-life (t1/2) | ~3.4 hours | Healthy subjects | [18] |

| Bioavailability | ~25-34% (preclinical) | In rats and dogs | [16] |

| Metabolism | Primarily by aldo-keto reductase and CYP3A4/5 | [16] |

Conclusion: Upholding Scientific Integrity with Boceprevir-d9

The development of effective treatments for HCV has been a landmark achievement in modern medicine, built upon a foundation of meticulous and reliable scientific research. Boceprevir-d9 exemplifies a critical but often overlooked component of this process: the use of stable isotope-labeled internal standards to ensure the integrity of bioanalytical data. As this guide has detailed, the combination of robust in vitro assays and precise LC-MS/MS quantification, underpinned by the correct use of tools like Boceprevir-d9, allows researchers to confidently assess the potential of new antiviral agents. By understanding not just the "how" but the "why" of these experimental choices, the scientific community can continue to build upon past successes and develop the next generation of therapies for infectious diseases.

References

-

Uriarte, I., et al. (2010). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 84(11), 5679-5688. Available at: [Link]

-

Shi, P. Y., et al. (2005). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. Journal of Virology, 79(22), 14170-14181. Available at: [Link]

-

D'cruz, O. J., & Uckun, F. M. (2013). A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir. Journal of Chromatography B, 926, 61-69. Available at: [Link]

-